

# Desmorpholinyl Quizartinib-PEG2-COOH solubility and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Desmorpholinyl Quizartinib-PEG2COOH

Cat. No.:

B2677890

Get Quote

## Application Notes and Protocols: Desmorpholinyl Quizartinib-PEG2-COOH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, storage, and handling of **Desmorpholinyl Quizartinib-PEG2-COOH**, a crucial building block for the synthesis of proteolysis-targeting chimeras (PROTACs) aimed at degrading FMS-like tyrosine kinase 3 (FLT3). Additionally, this document outlines protocols for its use in PROTAC synthesis and subsequent cellular assays to verify target protein degradation.

### **Product Information**



| Parameter         | Description                                                                                                                       |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | 2-(2-(2-((4-(6-(5-(tert-butyl)isoxazol-3-ylureido)naphthalen-2-yl)amino)thieno[3,2-d]pyrimidin-2-yl)oxy)ethoxy)ethoxy)acetic acid |
| Molecular Formula | C30H33N5O7S                                                                                                                       |
| Molecular Weight  | 607.68 g/mol                                                                                                                      |
| CAS Number        | 2292116-14-2                                                                                                                      |
| Appearance        | Light yellow to yellow solid                                                                                                      |
| Purity            | >95%                                                                                                                              |

## **Solubility**

**Desmorpholinyl Quizartinib-PEG2-COOH** is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents. It is essential to use anhydrous, high-purity dimethyl sulfoxide (DMSO) for the preparation of stock solutions, as DMSO is hygroscopic and the presence of water can significantly reduce the solubility of the compound.

| Solvent | Concentration                      | Notes                                                                 |
|---------|------------------------------------|-----------------------------------------------------------------------|
| DMSO    | 100 mg/mL (164.56 mM)[1][2]<br>[3] | Ultrasonic assistance may be required for complete dissolution.[1][3] |
| DMSO    | 10 mM[4]                           | Readily achievable concentration for stock solutions.                 |

## **Storage Conditions**

Proper storage is critical to maintain the stability and activity of **Desmorpholinyl Quizartinib-PEG2-COOH**.



| Form                    | Storage Temperature | Duration          |
|-------------------------|---------------------|-------------------|
| Powder                  | -20°C               | 3 years[1][2][4]  |
| Powder                  | 4°C                 | 2 years[1][2][4]  |
| In Solvent (e.g., DMSO) | -80°C               | 6 months[1][2][3] |
| In Solvent (e.g., DMSO) | -20°C               | 1 month[1][2][3]  |

Note: When stored in solvent, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.

# Signaling Pathway of FLT3 and Mechanism of Action of Quizartinib

**Desmorpholinyl Quizartinib-PEG2-COOH** contains a ligand that targets FLT3, a receptor tyrosine kinase. In acute myeloid leukemia (AML), mutations such as internal tandem duplications (FLT3-ITD) lead to constitutive activation of the FLT3 signaling pathway, promoting cancer cell proliferation and survival.[2][3] Downstream signaling cascades activated by FLT3 include the STAT5, MAPK/ERK, and PI3K/AKT pathways.[5]

Quizartinib functions by binding to the ATP-binding domain of FLT3, thereby inhibiting its kinase activity and preventing the autophosphorylation required for downstream signaling.[1][4][6] This leads to the suppression of proliferative signals and the induction of apoptosis in FLT3-ITD-positive leukemia cells.[6]





Click to download full resolution via product page

FLT3 Signaling Pathway and Quizartinib Inhibition.



## Experimental Protocols Protocol for Preparing a 10 mM Stock Solution in DMSO

Objective: To prepare a 10 mM stock solution of **Desmorpholinyl Quizartinib-PEG2-COOH** for use in cell culture and biochemical assays.

#### Materials:

- Desmorpholinyl Quizartinib-PEG2-COOH (powder)
- Anhydrous, high-purity DMSO
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

#### Procedure:

- Calculate the required mass: For 1 mL of a 10 mM stock solution, the required mass is: Mass
   (mg) = 10 mmol/L \* 1 mL \* (1 L / 1000 mL) \* 607.68 g/mol \* (1000 mg / 1 g) = 6.0768 mg
- Weigh the compound: Carefully weigh out approximately 6.08 mg of **Desmorpholinyl** Quizartinib-PEG2-COOH and place it in a sterile microcentrifuge tube.
- Add DMSO: Add 1 mL of anhydrous, high-purity DMSO to the tube.
- Dissolve: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes or gently warm it to 37°C.
- Visual Inspection: Ensure the solution is clear and free of any particulate matter.
- Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

## **Protocol for PROTAC Synthesis via Amide Coupling**



Objective: To synthesize a PROTAC by coupling **Desmorpholinyl Quizartinib-PEG2-COOH** with an E3 ligase ligand containing a primary or secondary amine.



Click to download full resolution via product page

Workflow for PROTAC Synthesis.

#### Materials:

- Desmorpholinyl Quizartinib-PEG2-COOH
- E3 ligase ligand (e.g., a derivative of pomalidomide or VHL-1 with a free amine)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- Anhydrous DMF (N,N-Dimethylformamide)
- HPLC-grade solvents for purification
- Inert atmosphere (e.g., nitrogen or argon)

#### Procedure:

Dissolution: In a round-bottom flask under an inert atmosphere, dissolve Desmorpholinyl
 Quizartinib-PEG2-COOH (1 equivalent) in anhydrous DMF.



- Activation: Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for
   15 minutes at room temperature to activate the carboxylic acid.
- Coupling: Add the E3 ligase ligand (1 equivalent) dissolved in a minimal amount of anhydrous DMF to the reaction mixture.
- Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
- Quenching: Once the reaction is complete, quench the reaction by adding water.
- Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Purification: Purify the crude product by preparative HPLC to obtain the final PROTAC.
- Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR.

## **Protocol for Western Blotting to Assess FLT3 Degradation**

Objective: To determine the efficacy of the synthesized PROTAC in degrading FLT3 in a cellular context.

#### Materials:

- FLT3-ITD positive cell line (e.g., MV4-11)
- Synthesized PROTAC
- Cell culture medium and supplements
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels, running buffer, and transfer buffer



- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies: anti-FLT3 and anti-GAPDH (or other loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

#### Procedure:

- Cell Seeding: Seed MV4-11 cells in a 6-well plate at a density of 1 x 10<sup>6</sup> cells/well and allow them to adhere overnight.
- Treatment: Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a DMSO-treated vehicle control.
- Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with RIPA buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-PAGE gel and separate by electrophoresis.
- Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary anti-FLT3 antibody overnight at 4°C.
  - Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.



- Wash the membrane again with TBST.
- Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Stripping and Re-probing: Strip the membrane and re-probe with the anti-GAPDH antibody as a loading control.
- Analysis: Quantify the band intensities and normalize the FLT3 signal to the loading control
  to determine the extent of degradation at each PROTAC concentration.

### **Disclaimer**

This information is for research use only and is not intended for human or therapeutic use. The provided protocols are general guidelines and may require optimization for specific experimental conditions. Always follow safe laboratory practices when handling chemicals.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncologynewscentral.com [oncologynewscentral.com]
- 5. ashpublications.org [ashpublications.org]
- 6. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]
- To cite this document: BenchChem. [Desmorpholinyl Quizartinib-PEG2-COOH solubility and storage conditions]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b2677890#desmorpholinyl-quizartinib-peg2-cooh-solubility-and-storage-conditions]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com